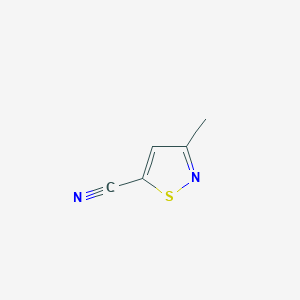

3-Methylisothiazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKZZTIAXGIKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599454 | |

| Record name | 3-Methyl-1,2-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57352-00-8 | |

| Record name | 3-Methyl-5-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57352-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Methylisothiazole 5 Carbonitrile Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The isothiazole (B42339) ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the substituents present on the ring.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The aromatic system acts as a nucleophile, attacking the electrophile in the rate-determining step, which disrupts the aromaticity to form a carbocation intermediate. masterorganicchemistry.com A subsequent deprotonation restores the aromaticity. masterorganicchemistry.com There are several key types of EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For substituted isothiazoles, the position of substitution is directed by the electronic properties of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a fundamental reaction for modifying aromatic compounds. nih.gov The generally accepted mechanism involves a two-step addition-elimination sequence via a non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov In the context of isothiazoles, the presence of electron-withdrawing groups, such as the carbonitrile at the C5 position and halogens, makes the ring susceptible to nucleophilic attack. For instance, in 3,5-dihaloisothiazole-4-carbonitriles, the C5 position is particularly reactive towards nucleophiles. nih.govmdpi.com The reaction of 3,5-dibromoisothiazole-4-carbonitrile with a sulfur nucleophile leads to the displacement of the C5-bromide to form 3-bromo-5-mercaptoisothiazole-4-carbonitrile, which can then react further. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmiamioh.edu These reactions have been extensively applied to functionalize the isothiazole scaffold.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.orgnih.gov This reaction is widely used in the synthesis of biaryls and other conjugated systems. organic-chemistry.orgresearchgate.net

In the case of dihalogenated isothiazoles, the regioselectivity of the Suzuki coupling is a critical aspect. For 3,5-dichloroisothiazole-4-carbonitrile (B127508), the Suzuki coupling with aryl- and methylboronic acids occurs regiospecifically at the C5 position, yielding 3-chloro-5-(aryl or methyl)-isothiazole-4-carbonitriles in high yields. nih.gov This regioselectivity is maintained even with 3,5-dibromoisothiazole-4-carbonitrile, where the coupling exclusively happens at C5. nih.gov The choice of palladium catalyst, base, and phase transfer agent can be optimized to improve the reaction efficiency. nih.gov

Table 1: Regioselective Suzuki Coupling of 3,5-Dihaloisothiazole-4-carbonitriles

| Isothiazole Derivative | Boronic Acid | Product | Reference |

|---|---|---|---|

| 3,5-Dichloroisothiazole-4-carbonitrile | Arylboronic acid | 3-Chloro-5-aryl-isothiazole-4-carbonitrile | nih.gov |

| 3,5-Dichloroisothiazole-4-carbonitrile | Methylboronic acid | 3-Chloro-5-methyl-isothiazole-4-carbonitrile | nih.gov |

The Stille and Sonogashira reactions are other important palladium-catalyzed cross-coupling methods. The Stille reaction couples an organotin compound with an organic halide, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov

These reactions have been adapted for the functionalization of isothiazole derivatives. For instance, regioselective Stille reactions have been shown to occur at the C4 position of 4-bromo- and 4-iodoisothiazoles. rsc.org The Sonogashira coupling is a valuable tool for introducing alkyne moieties, which increases molecular rigidity and conjugation, and is widely used in medicinal chemistry and materials science. nih.gov Copper-free Sonogashira conditions have been developed to avoid issues associated with copper co-catalysts, such as homocoupling of acetylenes. nih.gov

Palladium-catalyzed C-S coupling reactions are crucial for the synthesis of thioethers. Mechanistically, these reactions can be influenced by the nature of the reactants. For example, the reaction of 3,5-dibromoisothiazole-4-carbonitrile with sodium thiocyanate (B1210189) can lead to the formation of a thioether, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). mdpi.com This is thought to proceed through the initial nucleophilic displacement of the C5-bromide by the thiocyanate or a related sulfur nucleophile, followed by condensation with another molecule of the starting isothiazole. mdpi.com

Functional Group Transformations and Derivatization at the Carbonitrile Moiety

The carbonitrile group on the isothiazole ring is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the chemical space of isothiazole derivatives.

While the direct conversion of a carbonitrile to a halogen on an aromatic ring is not a standard, direct transformation, the carbonitrile group can be a precursor to other functional groups that can then be replaced by halogens. For example, a carbonitrile can be hydrolyzed to a carboxylic acid. The carboxylic acid can then undergo transformations like a Hunsdiecker reaction (to introduce a bromine) or a Barton-McCombie deoxygenation followed by other functionalizations. rsc.org In some synthetic strategies involving isothiazoles, a Hoffmann rearrangement of an amide (derived from the nitrile) has been used to introduce an amine, which can then be converted to a halogen via a Sandmeyer reaction. rsc.org

Ring-Opening Reactions and Associated Mechanisms

The isothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, leading to the formation of various acyclic and heterocyclic products. These transformations are of significant interest for the synthesis of novel chemical entities. While specific experimental data on the ring-opening of 3-Methylisothiazole-5-carbonitrile is limited in publicly available literature, general mechanisms for isothiazole ring-opening provide a framework for understanding its potential reactivity.

One common pathway for the ring-opening of isothiazoles involves nucleophilic attack. The electron-withdrawing nature of the nitrile group at the 5-position of this compound would likely influence the regioselectivity of such an attack. For instance, strong nucleophiles can attack the sulfur atom or one of the ring carbons, leading to the cleavage of the S-N or C-S bonds. The subsequent rearrangement of the resulting intermediate would then dictate the final product distribution.

Reductive cleavage is another established method for isothiazole ring-opening. Treatment with reducing agents, such as sodium in liquid ammonia (B1221849), can lead to the scission of the S-N bond, followed by protonation to yield various acyclic thioamides or related structures. The specific products formed would depend on the reaction conditions and the nature of the substituents on the isothiazole ring.

Photochemical Transformations and Mechanistic Pathways

The photochemical behavior of isothiazoles is a complex and fascinating area of study, often involving intricate rearrangements and the formation of transient intermediates. Upon absorption of ultraviolet light, this compound is expected to undergo a variety of transformations, primarily from its excited singlet state. Theoretical studies on the closely related 3-methylisothiazole (B110548) provide significant insight into the potential mechanistic pathways. researchgate.netpsu.edursc.org

Theoretical investigations have proposed three primary mechanisms for the photochemical isomerization of 3-methylisothiazole, which are likely applicable to its 5-carbonitrile derivative. researchgate.netpsu.edursc.org These are:

Internal Cyclization-Isomerization (Path A): This pathway involves the formation of a bicyclic intermediate through cyclization, followed by isomerization and subsequent ring-opening to a rearranged isothiazole.

Ring Contraction-Ring Expansion (Path B): This mechanism proceeds through the contraction of the isothiazole ring to a three-membered ring intermediate, which then expands to form the isomerized product.

Direct Mechanism (Path C): This route involves a more direct rearrangement of the atoms in the isothiazole ring without the formation of distinct bicyclic or ring-contracted intermediates. Computational studies suggest this direct mechanism is the most favorable pathway for the photoisomerization of 3-methylisothiazole. researchgate.netrsc.org

These photochemical rearrangements are believed to proceed through conical intersections, which are points on the potential energy surface where the ground and excited electronic states have the same energy, facilitating a rapid, non-radiative transition back to the ground state of the product. researchgate.netrsc.org

The initial step in the photochemical transformation of isothiazoles is the cleavage of one of the ring bonds. For 3-methylisothiazole, and by extension this compound, the weakest bond is the S-N bond. Upon photoexcitation, homolytic cleavage of this bond can occur, leading to the formation of a diradical intermediate.

Alternatively, cleavage of the C3-C4 or C4-C5 bonds could also be initiated, leading to different sets of intermediates and final products. The specific bond that cleaves is dependent on the substitution pattern of the isothiazole ring and the energy of the incident light. The presence of the electron-withdrawing nitrile group at the C5 position in this compound would likely influence the electron distribution in the excited state and thus the preferred bond cleavage pathway.

| Proposed Intermediate | Precursor | Formation Pathway | Reference |

| Diradical Species | 3-Methylisothiazole | Homolytic cleavage of the S-N bond upon photoexcitation. | researchgate.net |

| Bicyclic Intermediate | 3-Methylisothiazole | Internal cyclization following photoexcitation. | researchgate.netpsu.edursc.org |

| Thiete Intermediate | 3-Methylisothiazole | Ring contraction following photoexcitation. | researchgate.netpsu.edursc.org |

Following the formation of a diradical intermediate from S-N bond cleavage, a hydrogen atom from the methyl group at the C3 position could potentially migrate to the nitrogen or sulfur atom. This would lead to the formation of different tautomeric intermediates, which could then undergo further rearrangement or cyclization to yield a variety of products. The likelihood of such a migration would depend on the energetics of the transition state for the hydrogen transfer.

The photochemical rearrangement of isothiazoles can lead to the formation of a variety of novel heterocyclic and acyclic products. The specific products obtained from the irradiation of this compound would be dependent on the reaction conditions, such as the solvent and the wavelength of light used.

Based on the theoretical mechanisms proposed for 3-methylisothiazole, the irradiation of this compound could potentially lead to the formation of its isomer, 5-methylisothiazole-3-carbonitrile, or other rearranged isothiazole structures. Furthermore, ring-opening could lead to the formation of various acyclic nitriles. For example, cleavage of the isothiazole ring could result in the formation of a thioketone or a vinylnitrile derivative. The trapping of these reactive intermediates with suitable reagents could provide further insight into the mechanistic pathways at play.

| Proposed Mechanistic Pathway | Key Intermediates | Potential Products | Reference |

| Internal Cyclization-Isomerization | Bicyclic intermediates | Isomerized isothiazoles | researchgate.netpsu.edursc.org |

| Ring Contraction-Ring Expansion | Thiete intermediates | Isomerized isothiazoles, thiazoles | researchgate.netpsu.edursc.org |

| Direct Mechanism | Transient diradical species | Isomerized isothiazoles | researchgate.netrsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Methylisothiazole 5 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Methylisothiazole-5-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assembly of the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group protons (CH ₃) would typically appear as a singlet in the upfield region of the spectrum, likely between δ 2.0 and 3.0 ppm. The single proton on the isothiazole (B42339) ring (H-4) is expected to resonate further downfield, likely in the region of δ 7.0-8.5 ppm, due to the deshielding effects of the heterocyclic ring and the adjacent cyano group.

For comparison, in the parent isothiazole, the proton at position 4 (H-4) appears at approximately δ 7.26 ppm, while the H-5 proton is at δ 8.72 ppm and the H-3 proton is at δ 8.54 ppm. chemicalbook.com The introduction of a methyl group at position 3 and a cyano group at position 5 in this compound significantly alters the electronic environment and thus the chemical shifts of the remaining ring proton.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.5 - 2.8 | Singlet (s) |

| H-4 | 8.0 - 8.3 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. The carbon of the methyl group (-C H₃) will appear at the highest field (lowest ppm value). The quaternary carbons of the isothiazole ring (C-3 and C-5) and the carbon of the cyano group (-C ≡N) will also produce characteristic signals. The carbon atom attached to the ring proton (C-4) will be identifiable as well.

In unsubstituted isothiazole, the chemical shifts for C-3, C-4, and C-5 are observed at δ 157.1, 123.4, and 147.9 ppm, respectively. cdnsciencepub.com The nitrile carbon typically resonates in the range of δ 115-125 ppm. wisc.edu The presence of the methyl and cyano substituents will induce shifts in the positions of the ring carbons.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| -C≡N | 110 - 120 |

| C-4 | 125 - 135 |

| C-5 | 140 - 150 |

| C-3 | 155 - 165 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, as there are no direct proton-proton couplings over two or three bonds between the methyl protons and the H-4 proton. The absence of cross-peaks would confirm their isolated nature within the molecular structure. sdsu.edu

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). This is a powerful tool for assigning carbon signals. For this compound, the HSQC spectrum would show a cross-peak connecting the signal of the H-4 proton to the signal of the C-4 carbon, and another cross-peak linking the methyl protons to the methyl carbon. epfl.ch

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, the following key HMBC correlations would be expected:

The methyl protons would show correlations to C-3 and C-4.

The H-4 proton would show correlations to C-3, C-5, and the cyano carbon. sdsu.edu

These 2D NMR techniques, used in combination, allow for the complete and unambiguous assignment of all proton and carbon resonances.

The unambiguous assignment of all ¹H and ¹³C NMR signals for this compound is achieved through the integrated analysis of 1D and 2D NMR data. The process begins with the identification of basic structural motifs from the 1D spectra. The HSQC experiment then links the proton signals to their directly attached carbons. Finally, the HMBC spectrum provides the long-range connectivity information needed to assemble the complete molecular structure and assign the quaternary carbons. researchgate.net The combination of these experiments leaves no ambiguity in the final structural determination.

Infrared (IR) and Raman Vibrational Spectroscopy

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its specific functional groups.

Nitrile Group (C≡N): A strong and sharp absorption band in the IR spectrum is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration. This band would also be present, though typically weaker, in the Raman spectrum.

Isothiazole Ring Vibrations: The isothiazole ring will give rise to a series of characteristic stretching and bending vibrations. The C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹. The C-S stretching vibration typically occurs in the range of 600-800 cm⁻¹.

Methyl Group (CH₃): The methyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -C≡N | Stretching | 2220 - 2260 |

| C=N (ring) | Stretching | 1600 - 1650 |

| C-H (methyl) | Stretching | 2900 - 3000 |

| C-H (methyl) | Bending | 1375 - 1450 |

| C-S (ring) | Stretching | 600 - 800 |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₄N₂S), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its monoisotopic mass.

In the analysis of related isothiazole carbonitriles, mass spectrometry has been effectively used to confirm their identity. For instance, the mass spectrum of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile revealed a molecular ion (M⁺) peak at m/z 234. mdpi.com Crucially, it also showed an isotope peak at m/z 236, corresponding to the presence of the ³⁷Cl isotope, which confirmed the incorporation of a single chlorine atom. mdpi.com Similarly, analysis of (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile showed a molecular ion (MH⁺) at m/z 275 and an MH⁺+2 isotope peak at m/z 277, again supporting the presence of one chlorine atom. mdpi.com

Complementing mass spectrometry, elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. A successful synthesis of an isothiazole analog is confirmed when the experimental C, H, and N percentages match the theoretical values calculated from its molecular formula. For example, a correct elemental analysis (CHN) was obtained for the molecular formula C₁₁H₇ClN₂S of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, validating its proposed structure and purity. mdpi.com

Table 1: Mass Spectrometry Data for Isothiazole Analogs

| Compound | Molecular Formula | Ionization Mode | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | C₁₁H₇ClN₂S | M⁺ | 234, 236 | Molecular ion and ³⁷Cl isotope peak | mdpi.com |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, provides information about the electronic transitions within a molecule. The isothiazole ring system and the conjugated nitrile group in this compound are expected to give rise to characteristic absorption bands.

Studies on analogous compounds demonstrate the utility of this technique. The UV-Vis spectrum for 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in dichloromethane (B109758) showed a maximum absorption (λₘₐₓ) at 309 nm, which is considered supportive of the intact isothiazole ring structure. mdpi.com The color and absorption spectra of molecules are determined by the energy differences between electronic energy levels. researchgate.net The absorption of a photon of a specific wavelength promotes an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. researchgate.net

The absorption of UV or visible light by a molecule like this compound leads to the excitation of its valence electrons. The electrons involved are typically those in π (pi) bonds and non-bonding (n) lone pairs, such as the lone pairs on the nitrogen and sulfur atoms. The key electronic transitions expected for this type of unsaturated heterocyclic system include:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The conjugated system extending from the isothiazole ring to the nitrile group would feature prominent π → π* transitions.

n → π* transitions: This type of transition involves moving a non-bonding electron (from S or N) to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π → π* transitions.

The analysis of the UV-Vis spectrum helps in assigning specific absorption bands to these electronic transitions. For 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the observed λₘₐₓ at 309 nm (log ε = 4.02) is characteristic of a high-intensity π → π* transition, consistent with its extended conjugated system. mdpi.com The molar absorptivity (ε) value, which is high in this case, further supports this assignment. Any lower-intensity bands at longer wavelengths would likely be attributed to n → π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent used, providing a valuable fingerprint for the compound's electronic system.

Table 2: UV-Vis Absorption Data for an Isothiazole Analog

| Compound | Solvent | λₘₐₓ (nm) | log ε | Tentative Assignment | Reference |

|---|

X-ray Crystallography for Molecular Structure Elucidation

The process begins with growing a single crystal of the compound, which must be of sufficient quality and size (typically >0.1 mm). wikipedia.org This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. wikipedia.orgnih.gov

From this electron density map, the positions of individual atoms are determined, and a complete molecular model is built and refined. For this compound, an X-ray crystal structure would provide precise measurements of the isothiazole ring's geometry, the C-S and S-N bond lengths, the planarity of the ring, and the orientation of the methyl and nitrile substituents relative to the ring. This technique has been fundamental in elucidating the structures of countless organic and biological molecules. wikipedia.orgmdpi.com

Advanced Spectroscopic Techniques for Mechanistic Insights

The elucidation of reaction mechanisms and the detailed understanding of the electronic and geometric structures of molecules like this compound and its analogs can be significantly enhanced by the application of advanced spectroscopic techniques. These methods provide insights beyond what is achievable with standard spectroscopic tools such as NMR and IR spectroscopy. This section focuses on the utility of Electron Paramagnetic Resonance (EPR) Spectroscopy, Magnetic Circular Dichroism (MCD) Spectroscopy, X-ray Absorption Spectroscopy (XAS), and Resonance Raman Spectroscopy in providing mechanistic insights into isothiazole chemistry.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species that have one or more unpaired electrons. This makes it an invaluable tool for detecting and characterizing radical intermediates in reaction mechanisms. For isothiazole derivatives, EPR spectroscopy can provide crucial information on radical-mediated processes such as ring-opening reactions, substitutions, or degradations.

Mechanistic Insights from EPR:

Radical-mediated reactions are pertinent to the chemistry of isothiazoles, particularly in understanding their reactivity and degradation pathways. EPR spectroscopy can be employed to:

Identify and Characterize Radical Intermediates: By trapping or directly detecting radical species, EPR can help identify their structure. For instance, in the study of isothiazole derivatives, the formation of thiyl radicals or carbon-centered radicals upon ring cleavage or substitution can be monitored. ucl.ac.uk The hyperfine coupling constants obtained from an EPR spectrum provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei. nih.gov

Elucidate Reaction Pathways: By observing the formation and decay of different radical species over time, the sequence of steps in a reaction mechanism can be inferred. For example, time-resolved EPR studies can track the kinetics of radical reactions, providing insights into the stability and reactivity of intermediates. nih.gov

Investigate Molecular Dynamics: The lineshape of an EPR spectrum is sensitive to the rotational motion of the radical. This can be used to study the microenvironment and dynamics of the molecule. aps.org

Hypothetical EPR Data for an Isothiazole-based Radical:

In the absence of specific experimental EPR data for a radical derived from this compound, the following table presents hypothetical hyperfine coupling constants based on known values for related organic radicals, such as those derived from phenoxyl and other heterocyclic systems. nih.gov These parameters are crucial for identifying the structure of a transient radical species.

| Nucleus | Hyperfine Coupling Constant (Gauss) |

| ¹⁴N (isothiazole ring) | 2.5 - 4.0 |

| ¹H (methyl group) | 0.5 - 1.5 |

| ¹H (ring proton) | 1.0 - 3.0 |

| ¹³C (nitrile carbon) | 3.0 - 5.0 |

This table presents hypothetical data for illustrative purposes.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the EPR parameters (g-values and hyperfine coupling constants) for proposed radical intermediates, aiding in the interpretation of experimental spectra. nih.govnih.gov

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. nih.gov It is a powerful technique for probing the electronic structure of molecules, particularly for assigning electronic transitions that may be weak or overlapping in conventional absorption spectra. nih.govarizona.edu MCD is applicable to both diamagnetic and paramagnetic species. nih.gov

Mechanistic Insights from MCD:

For a molecule like this compound, MCD spectroscopy can offer deep insights into its electronic transitions and how they are perturbed during a chemical reaction.

Assignment of Electronic Transitions: MCD spectra can help to resolve and assign the π → π* and n → π* transitions in the isothiazole ring and the nitrile group. The sign and magnitude of the MCD signals (A, B, and C terms) provide information about the symmetry and angular momentum of the ground and excited electronic states. nih.gov

Probing Reaction Intermediates: If a reaction proceeds through an intermediate with a distinct electronic structure, such as a radical cation or anion, MCD can be used to characterize this species. The technique is particularly sensitive to paramagnetic species, which exhibit temperature-dependent MCD signals (C-terms). nih.gov

Following Changes in Electronic Structure: Changes in the substitution pattern or the chemical environment of the isothiazole ring will alter its electronic structure, which can be monitored by changes in the MCD spectrum. This can be used to follow the course of a reaction.

Illustrative MCD Data for an Isothiazole Analog:

While specific MCD data for this compound is not available, the following table illustrates the type of data that could be obtained and its interpretation, based on studies of other heterocyclic and organic molecules. nih.govrsc.org

| Transition | Wavelength (nm) | Absorption (ε, M⁻¹cm⁻¹) | MCD (ΔεM, M⁻¹cm⁻¹T⁻¹) | Assignment |

| 1 | 280 | 8,000 | +0.5 | π → π* (Isothiazole ring) |

| 2 | 250 | 12,000 | -1.2 | π → π* (Isothiazole ring) |

| 3 | 220 | 5,000 | +0.2 | n → π* (Nitrile group) |

This table presents hypothetical data for illustrative purposes.

Time-dependent density functional theory (TD-DFT) calculations are a valuable tool for predicting and interpreting MCD spectra, aiding in the assignment of electronic transitions. nih.govrsc.org

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a compound. For this compound, XAS at the sulfur K-edge is particularly informative. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination environment of the sulfur atom. nih.gov

Mechanistic Insights from XAS:

Determination of Sulfur Oxidation State: The energy of the sulfur K-edge is directly correlated with the oxidation state of the sulfur atom. nih.govresearchgate.net This allows for the in-situ monitoring of reactions involving changes in the oxidation state of the sulfur in the isothiazole ring, such as oxidation to a sulfoxide (B87167) or sulfone.

Probing the Local Coordination Environment: The features in the XANES spectrum are a fingerprint of the local coordination environment of the sulfur atom. arizona.edu Changes in the geometry of the isothiazole ring or its interaction with other molecules can be detected.

Studying Reaction Intermediates: XAS can be used to characterize the structure of sulfur-containing intermediates in a reaction. For example, the formation of a sulfenic acid intermediate during the ring-opening of an isothiazole could be identified by its characteristic S K-edge XANES spectrum.

Representative Sulfur K-edge XANES Data for Sulfur Compounds:

The following table presents typical sulfur K-edge energies for different sulfur functional groups, which would be relevant for studying the reactions of this compound. nih.govnih.gov

| Sulfur Functional Group | Oxidation State | Approximate K-edge Energy (eV) |

| Thiol/Thioether (e.g., in Isothiazole) | -2 | 2472 |

| Disulfide | -1 | 2473 |

| Sulfoxide | 0 | 2476 |

| Sulfonic Acid | +4 | 2480 |

| Sulfate | +6 | 2482 |

This table presents representative data from the literature for different sulfur compounds.

Computational simulations of XANES spectra using methods like DFT can aid in the interpretation of experimental data and provide a more detailed understanding of the electronic structure. nih.gov

Resonance Raman spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed information about the vibrational modes of a molecule that are associated with a specific electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band, the Raman signals of the chromophoric part of the molecule can be selectively enhanced by several orders of magnitude.

Mechanistic Insights from Resonance Raman:

For this compound, Resonance Raman spectroscopy can provide valuable mechanistic information by selectively probing the vibrations of the isothiazole ring system.

Selective Vibrational Analysis: By exciting into the π → π* transitions of the isothiazole ring, one can selectively enhance the Raman bands corresponding to the vibrations of the ring itself, including ring stretching and deformation modes. This simplifies the spectrum and allows for a more detailed analysis of the ring's structure.

Tracking Structural Changes: Changes in the vibrational frequencies of the isothiazole ring can be used to monitor structural changes that occur during a reaction. For example, the formation of a bond to the sulfur or nitrogen atom would perturb the ring vibrations in a predictable way.

Characterizing Excited States: The vibrational modes that are enhanced in a Resonance Raman spectrum are those that are coupled to the electronic transition. This provides information about the geometry changes that occur when the molecule is promoted to the excited state.

Illustrative Resonance Raman Data for an Isothiazole Analog:

The following table presents hypothetical Resonance Raman data for an isothiazole derivative, highlighting the types of vibrational modes that would be enhanced upon excitation into a π → π* transition of the isothiazole ring. Experimental and computational studies on related heterocyclic systems provide a basis for these assignments. researchgate.netnih.govnih.gov

| Raman Shift (cm⁻¹) | Assignment |

| ~1600 | C=C/C=N symmetric stretch |

| ~1450 | Ring stretching mode |

| ~1380 | CH₃ deformation |

| ~1100 | Ring breathing mode |

| ~850 | C-S stretching mode |

This table presents hypothetical data for illustrative purposes based on related compounds.

Computational calculations of vibrational frequencies and Raman intensities can be a great aid in assigning the bands in experimental Raman spectra. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 3 Methylisothiazole 5 Carbonitrile

Quantum Chemical Studies and Electronic Structure Analysis

Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation approximately. researchgate.net The results of these calculations provide a detailed picture of the molecule's electronic landscape. For instance, the analysis of atomic charges reveals the polarity of bonds and identifies potential sites for electrophilic or nucleophilic attack. In thiazole (B1198619) and oxazole systems, substitutions can significantly alter the net atomic charges on the ring atoms, influencing their reactivity. mdpi.com Similarly, for 3-Methylisothiazole-5-carbonitrile, these calculations would quantify the electron-withdrawing effect of the nitrile group and the influence of the methyl group on the isothiazole (B42339) ring.

Molecular Electrostatic Potential (MEP) maps are another critical output of electronic structure calculations. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. researchgate.net Red or yellow areas indicate negative potential, often associated with lone pairs on heteroatoms like nitrogen and sulfur, highlighting likely sites for electrophilic attack. Blue areas indicate positive potential, typically around hydrogen atoms or regions of low electron density, suggesting susceptibility to nucleophilic attack. researchgate.net

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are widely used to predict a range of molecular properties for heterocyclic compounds. youtube.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. youtube.com

For many molecules, multiple spatial arrangements (conformers) or structural isomers that readily interconvert (tautomers) can exist. DFT calculations are instrumental in exploring the potential energy surface to identify these different forms and determine their relative stabilities. youtube.com For this compound, while the isothiazole ring is rigid, rotations of the methyl group could be analyzed, although these are typically low-energy processes.

More significantly, tautomerism could be investigated. For example, isothiazole derivatives can exhibit tautomerism involving proton transfer. Theoretical studies on related heterocyclic systems, such as isatin-3-thiosemicarbazone, have successfully used DFT to explore various tautomers and rotamers, revealing that one tautomer often dominates in the gas phase. youtube.com A similar computational search for this compound would involve proposing potential tautomeric structures and calculating their energies to predict the most stable form and the equilibrium populations.

Table 1: Hypothetical Relative Energies of Potential Tautomers of this compound

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |

| Tautomer 1 (Canonical) | B3LYP/6-311++G(d,p) | 0.00 | >99 |

| Tautomer 2 | B3LYP/6-311++G(d,p) | 15.2 | <1 |

| Tautomer 3 | B3LYP/6-311++G(d,p) | 21.5 | <1 |

This table is illustrative and shows the type of data that would be generated from a DFT analysis of tautomeric stability.

Theoretical vibrational spectroscopy is a powerful complement to experimental infrared (IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net For this compound, this would involve calculating the harmonic frequencies corresponding to the stretching and bending of its various functional groups.

The key vibrational modes would include:

C≡N stretch: A strong, characteristic band typically appearing in the 2220-2260 cm⁻¹ region.

C-H stretches: From the methyl group.

Ring vibrations: Involving C=N, C=C, and C-S stretching within the isothiazole ring.

C-H bends: From the methyl group and the ring.

Calculated harmonic frequencies are often systematically higher than experimental values. To improve accuracy, scaling factors are applied, or more computationally intensive anharmonic corrections are calculated. Potential Energy Distribution (PED) analysis can also be performed to precisely assign the character of each vibrational mode. mpg.de

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |

| ν(C≡N) | Nitrile | ~2240 |

| νas(CH₃) | Methyl | ~2980 |

| νs(CH₃) | Methyl | ~2900 |

| ν(C=N) | Isothiazole Ring | ~1600 |

| ν(C=C) | Isothiazole Ring | ~1550 |

| δas(CH₃) | Methyl | ~1450 |

| δs(CH₃) | Methyl | ~1380 |

This table presents typical frequency ranges for the functional groups present in the molecule, which would be precisely predicted by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. mpg.de The HOMO would likely be distributed over the electron-rich isothiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is expected to be localized more on the electron-deficient parts of the molecule, especially the carbonitrile group and the C=N bond, due to the strong electron-withdrawing nature of the nitrile moiety. This analysis helps predict how the molecule would interact with other reagents in chemical reactions.

Table 3: Representative Frontier Molecular Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 5.0 to 6.5 |

This table provides an example of the kind of data obtained from an FMO analysis. Actual values would be derived from specific DFT calculations.

The electron affinity (EA) and reduction potential are fundamental electrochemical properties that quantify a molecule's ability to accept an electron. These properties can be predicted computationally using DFT. The adiabatic electron affinity is calculated as the energy difference between the neutral molecule and its radical anion, both at their optimized geometries.

There is often a strong linear correlation between the calculated electron affinities (or LUMO energies) and experimentally measured reduction potentials for a series of related compounds. This relationship allows for the accurate prediction of reduction potentials for new molecules once a correlation has been established for the class of compounds. Such studies have been successfully performed for various nitrogen-containing aromatic molecules and other complex structures. For this compound, DFT could be used to compute its EA, providing a theoretical estimate of its first reduction potential and insight into its behavior in electrochemical applications.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a set of localized orbitals representing core electrons, lone pairs, and bonds (Lewis structure). This method provides a quantitative description of delocalization effects and intramolecular charge transfer, often described as hyperconjugative interactions.

For this compound, NBO analysis would reveal key stabilizing interactions. These would likely include:

Delocalization of lone pairs from the sulfur (LP(S)) and nitrogen (LP(N)) atoms into the antibonding π* orbitals of the ring.

Hyperconjugation between the π orbitals of the isothiazole ring and the π* orbitals of the nitrile group.

Interactions involving the σ bonds of the methyl group with adjacent antibonding orbitals.

These analyses provide a detailed chemical picture that goes beyond the classical Lewis structure, explaining the electronic factors that govern the molecule's structure and stability.

Table 4: Illustrative NBO Second-Order Perturbation Analysis (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π(C=C) | ~15-25 | Lone Pair Delocalization |

| LP (1) S | π(C=N) | ~10-20 | Lone Pair Delocalization |

| π (C=C) | π*(C≡N) | ~5-15 | π-Conjugation |

This table illustrates the type of stabilizing hyperconjugative interactions and their energies that NBO analysis would quantify for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanistic pathways of chemical reactions involving heterocyclic compounds like this compound. These theoretical approaches allow researchers to map out potential energy surfaces, identify intermediate structures, and calculate the energetic barriers associated with different reaction routes. By simulating reactions at a molecular level, computational chemistry provides insights that are often difficult or impossible to obtain through experimental means alone. For instance, understanding the formation of isothiazole rings can be achieved by modeling various synthetic strategies, such as intramolecular cyclization or (3+2)-heterocyclization. thieme-connect.com These models can predict the most likely pathways for synthesis or bioactivation, guiding further experimental work. nih.govpku.edu.cn

Transition state (TS) calculations are a cornerstone of mechanistic studies, enabling the identification of the highest energy point along a reaction coordinate, known as the transition state. The geometry and energy of the TS are critical for understanding the kinetics and mechanism of a reaction. For reactions involving isothiazoles, such as their synthesis or metabolic transformation, TS calculations can reveal the precise arrangement of atoms as bonds are broken and formed. pku.edu.cnnist.gov Methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be employed to calculate energy- and angular momentum-dependent rate constants based on the properties of these transition states. nist.gov For example, in the proposed bioactivation of a 3-methylisothiazole-containing compound, computational models could be used to calculate the transition state for the initial sulfur oxidation, a key step in the formation of a reactive intermediate. nih.gov

Table 1: Illustrative Output of Transition State Calculations for a Hypothetical Isothiazole Reaction Step

| Parameter | Value | Unit |

| Reaction Step | S-Oxidation of Isothiazole Ring | - |

| Computational Method | DFT B3LYP/6-31G* | - |

| Imaginary Frequency | -450.2 | cm⁻¹ |

| Relative Energy of TS | +25.6 | kcal/mol |

| Key Bond Distance (S-O) | 1.98 | Å |

Note: This table is for illustrative purposes to show typical data generated from transition state calculations and does not represent experimentally verified data for this compound.

The Gibbs free energy of activation (ΔG‡) is a crucial thermodynamic parameter derived from computational studies that determines the rate of a chemical reaction. A lower ΔG‡ corresponds to a faster reaction rate. Theoretical calculations at various levels of theory, such as the G3B3 level, can provide accurate determinations of the potential energy surface profile, from which activation energies are derived. pku.edu.cn For the synthesis of this compound or its subsequent functionalization, calculating the ΔG‡ for each proposed mechanistic step allows for the identification of the rate-determining step. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve product yield and reaction efficiency. For instance, comparing the activation energies for different cyclization pathways can predict which synthetic route is more kinetically favorable.

Table 2: Example Gibbs Free Energy of Activation Data for Competing Reaction Pathways

| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Favorability |

| Pathway A: Cyclization | N-S Bond Formation | 18.5 | High |

| Pathway B: Rearrangement | Ring Contraction | 32.1 | Low |

| Pathway C: Substitution | C-H Activation | 22.4 | Moderate |

Note: The data in this table is hypothetical and serves to illustrate how Gibbs free energy calculations are used to compare the feasibility of different reaction mechanisms for isothiazole derivatives.

Cheminformatics and Data-Driven Approaches in Isothiazole Research

Table 3: Common Cheminformatic Descriptors for Isothiazole Derivatives

| Descriptor | Definition | Importance |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol and water. | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Affects solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties. |

Computational Approaches for Structure-Based and Ligand-Based Design

Computational design strategies are pivotal in the development of novel, biologically active molecules based on the isothiazole scaffold. thieme-connect.com These methods are broadly categorized into structure-based and ligand-based approaches.

Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Molecular docking is a primary SBDD technique used to predict the binding mode and affinity of a ligand within the target's active site. nih.govnih.gov For isothiazole derivatives designed as enzyme inhibitors, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to their potency. nih.govresearchgate.net This information allows for the rational design of modifications to the this compound core to enhance binding and selectivity. researchgate.net

Ligand-based drug design (LBDD) is employed when the structure of the biological target is unknown. This approach utilizes the knowledge of a set of molecules known to be active. By analyzing the common structural features (pharmacophores) and SAR of these active compounds, new molecules with a higher probability of being active can be designed. nih.gov For instance, if a series of isothiazole-containing compounds demonstrate antifungal activity, LBDD models can be built to guide the synthesis of new derivatives, like those based on this compound, that retain or improve upon these desired properties.

Table 4: Representative Molecular Docking Results for Isothiazole-Based Inhibitors

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Isothiazole Derivative 1 | PI3Kα | -9.8 | Lys802, Val851 |

| Isothiazole Derivative 2 | mTOR | -8.5 | Asp2195, Tyr2225 |

| Isothiazole Derivative 3 | PsORP1 | -10.2 | Asn765, Ser768 |

Note: This table compiles representative data from literature on various isothiazole derivatives to illustrate the output of molecular docking studies. nih.govnih.gov

Applications in Organic Synthesis Research and Design of Advanced Materials

3-Methylisothiazole-5-carbonitrile as a Synthetic Scaffold for Complex Molecules

The term "synthetic scaffold" refers to a core molecular structure upon which more complex molecules are assembled. This compound, with its reactive nitrile group and modifiable methyl group, is an exemplary scaffold. Isothiazole (B42339) derivatives are recognized as valuable precursors for building biologically active molecules. The isothiazole ring system is a core structure in many synthetic compounds that exhibit a wide range of biological activities. nih.gov The development of new synthetic methods has made densely functionalized isothiazoles more accessible for a wide range of applications. x-mol.com Researchers utilize this scaffold to introduce various functional groups, systematically building complexity to achieve desired therapeutic or material properties. The emergence of novel heterocyclic architectures based on the isothiazole core opens avenues for future investigations into this versatile scaffold. x-mol.com

Utilization as a Building Block in Multi-Step Organic Synthesis

As a building block, this compound provides a pre-formed, stable heterocyclic core that can be incorporated into larger molecules through multi-step synthetic sequences. semanticscholar.org The nitrile group at the C5 position is particularly useful, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, offering multiple pathways for elaboration. This strategic use of a pre-functionalized heterocycle simplifies complex syntheses and allows for the efficient production of diverse molecular libraries for screening purposes. researchgate.netbeilstein-journals.org For instance, alkylazinylcarbonitriles, a related class of compounds, have been demonstrated as effective building blocks in organic synthesis. researchgate.net

Development of Novel Isothiazole-Containing Ligands for Coordination Chemistry

The nitrogen atom in the isothiazole ring is a Lewis basic site capable of coordinating with metal ions, making isothiazole derivatives attractive candidates for ligand development in coordination chemistry. thieme-connect.comthieme-connect.comresearchgate.net While the coordination chemistry of the broader thiazole (B1198619) family has received more attention, the potential of isothiazoles as ligands is significant and increasingly explored. nih.govresearchgate.net The presence of both a soft base (sulfur) and a hard base (nitrogen) in the related thiazole ring allows for coordination with a range of hard and soft metals, a principle that extends to isothiazoles. nih.gov

The design of ligands around the this compound core focuses on creating specific coordination environments for transition metals. The nitrogen atom of the isothiazole ring typically serves as the primary coordination site. researchgate.net By introducing additional coordinating groups elsewhere on the ring or on its substituents, multidentate ligands can be created. These ligands can form stable complexes with a variety of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and platinum (Pt). researchgate.net The electronic properties of the isothiazole ring, influenced by substituents like the methyl and cyano groups, can fine-tune the electron density on the coordinating nitrogen atom, thereby modulating the properties of the resulting metal complex. researchgate.net

Table 1: Examples of Isothiazole and Thiazole Metal Complexes

| Ligand Type | Metal Ion(s) | Complex Type | Reference(s) |

| Unsubstituted Isothiazole | Co(II) | CoX₂L₂, CoX₂L₄, CoL₆₂ (X=Cl, Br, I) | researchgate.net |

| Unsubstituted Isothiazole | Ni(II), Cu(II), Pt(II) | General Complexes | researchgate.net |

| Alkyl-substituted Thiazoles | Zn(II), Co(II), Cu(II), Ni(II), Pt(II) | General Complexes | acs.org |

| 5-N-Arylaminothiazoles | Ni(II), Zn(II) | [Ni(L)X₂], [Ni(L₂)X₂], [Zn(L₂)X₂] | nih.gov |

Isothiazole-metal complexes have shown promise as catalysts in organic reactions. thieme-connect.comthieme-connect.com A significant area of application is in metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net The ligand environment created by the isothiazole derivative plays a crucial role in the catalytic cycle, influencing the activity, selectivity, and stability of the metal catalyst. Research has highlighted the potential for using these complexes in "green chemistry" applications, such as conducting reactions in aqueous media. thieme-connect.com

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, involving the systematic modification of a molecule's structure to understand its impact on biological activity or physical properties. oncodesign-services.comdrugdesign.org this compound is an excellent starting point for such studies due to its multiple sites for chemical modification. nih.gov By creating a series of related compounds (analogs), researchers can identify which parts of the molecule are essential for its function. nih.govoncodesign-services.com

Rational design involves making targeted, hypothesis-driven modifications to a lead compound. For this compound, this could involve several strategies:

Modification of the C3-Methyl Group: The methyl group can be replaced with other alkyl groups, aryl groups, or functionalized chains to probe steric and electronic requirements in a binding pocket.

Transformation of the C5-Nitrile Group: The cyano group can be converted into various other functional groups such as amides, carboxylic acids, esters, or heterocycles like tetrazoles. This explores the impact of changing the hydrogen-bonding capacity, charge, and size at this position. nih.gov

These rationally designed derivatives are then synthesized and tested, and the results are used to build a comprehensive SAR model. oncodesign-services.commdpi.com This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound into a potent drug candidate or a high-performance material. nih.govnih.gov

Table 2: Illustrative SAR Strategies for this compound

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

| Position 3 | -CH₃ (Methyl) | -H, -CF₃, -CH₂OH, Phenyl | Probe steric bulk, electronic effects, and introduce new interaction points. |

| Position 5 | -CN (Cyano) | -CONH₂, -COOH, Tetrazole | Alter hydrogen bonding potential, acidity/basicity, and metabolic stability. |

| Position 4 | -H | -Cl, -Br, -NO₂ | Modify electronic properties of the ring system and explore new vector space. |

Influence of Substituent Effects on Chemical Behavior

The chemical behavior of an aromatic or heteroaromatic ring is significantly influenced by the electronic nature of its substituents. These effects, which include induction and resonance, can alter the electron density at various positions on the ring, thereby affecting the molecule's reactivity, spectroscopic properties (e.g., NMR chemical shifts), and acidity or basicity (pKa). ucl.ac.uk

The substituents on This compound —the electron-donating methyl group at the 3-position and the electron-withdrawing nitrile group at the 5-position—are expected to create a distinct electronic environment within the isothiazole ring. The methyl group donates electron density through an inductive effect, while the nitrile group withdraws electron density through both inductive and resonance effects. This push-pull electronic arrangement can influence the molecule's dipole moment and its susceptibility to electrophilic or nucleophilic attack.

A detailed quantitative analysis of these substituent effects on the chemical behavior of This compound is not available in the current body of scientific literature. Systematic studies, such as the correlation of reaction rates or equilibrium constants with Hammett substituent constants, have not been published for a series of derivatives based on this specific scaffold. Similarly, detailed analyses of how substituents at other positions would modulate the ¹H or ¹³C NMR chemical shifts of the parent this compound are absent. diva-portal.orgnih.gov

Due to the lack of published experimental or computational data, a data table illustrating the specific influence of substituent effects on the chemical shifts or reactivity of this compound cannot be generated.

Future Directions and Emerging Research Avenues for 3 Methylisothiazole 5 Carbonitrile Research

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation and functionalization of the 3-methylisothiazole-5-carbonitrile core is crucial for optimizing existing synthetic routes and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate these complex pathways.

Theoretical studies, using methods like Complete Active Space Self-Consistent Field (CASSCF), are being used to investigate reaction mechanisms, such as the photochemical isomerization of methylisothiazoles. rsc.org These computational approaches can determine the structures of transition states and conical intersections that are critical in photophysical processes, providing insights that are difficult to obtain through experiments alone. rsc.org

Detailed mechanistic investigations of key synthetic reactions are also a priority. For example, the ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles led to the documentation of a valuable synthetic route to β-enaminones during the mechanistic investigation. rsc.org Similarly, mechanistic proposals have been put forth for the formation of byproducts like 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), suggesting a pathway involving the initial displacement of a bromide followed by condensation with another isothiazole (B42339) molecule. mdpi.com

Understanding the desulfurization mechanism of isothiazolium salts, which can lead to the formation of 3-aminopyrrole derivatives through a cascade of reactions, is another area of interest. researchgate.net Advanced techniques such as in situ spectroscopy and kinetic modeling will be vital in mapping these reaction landscapes with greater precision.

Integration of Artificial Intelligence and Machine Learning in Isothiazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from reaction prediction to drug discovery. For this compound and its derivatives, these computational tools offer powerful new capabilities.

ML models are being developed to predict the biological activity of isothiazole and thiazole (B1198619) derivatives. rsc.orgnih.gov By training algorithms on large datasets of known compounds and their activities, researchers can create models that rapidly screen virtual libraries of novel isothiazole structures to identify promising candidates for specific applications, such as urease inhibitors. nih.gov These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) models, can significantly accelerate the early stages of drug discovery. rsc.orgnih.gov

AI can also assist in the design of novel synthetic routes. Retrosynthesis prediction tools, powered by machine learning, can propose multiple synthetic pathways to a target molecule, including those that human chemists might overlook. This can help in discovering more efficient and sustainable methods for producing this compound and its derivatives.

Furthermore, AI and ML can aid in the analysis of complex datasets generated from high-throughput screening and mechanistic studies, identifying subtle patterns and correlations that can guide further research. nih.govnih.gov

Table 2: Applications of AI/ML in Isothiazole Research

| Application Area | AI/ML Technique | Objective |

| Bioactivity Prediction | QSAR, Classification Models (Random Forest, XGBoost) | Predict the inhibitory activity of novel isothiazole derivatives against biological targets. rsc.orgnih.gov |

| Drug Discovery | Deep Learning, Neural Networks | Identify new chemical entities, predict ADME/T properties, and repurpose existing drugs. nih.govnih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Propose novel and efficient synthetic pathways to target isothiazole compounds. |

| Data Analysis | Pattern Recognition | Analyze complex datasets from screening and mechanistic studies to extract key insights. |

Expansion of Synthetic Applications in Chemical Sciences

The unique chemical properties of the isothiazole ring make this compound a valuable scaffold for the synthesis of a wide range of functional molecules. Future research will continue to expand its applications in medicine, agriculture, and materials science.

In medicinal chemistry, isothiazole derivatives are known to possess a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govmedwinpublishers.com Research is focused on synthesizing novel derivatives with enhanced potency and selectivity. For example, new 3-methylthio-5-aryl-4-isothiazolecarbonitriles have been synthesized and screened for their antiviral activity against a panel of human rhinoviruses. nih.gov Another study focused on creating isothiazole-thiazole hybrids as potent fungicides. rsc.org

In agrochemistry, isothiazoles are utilized in the development of new pesticides and herbicides. mdpi.com The expansion of synthetic methodologies will allow for the creation of new isothiazole-based agrochemicals with improved efficacy and environmental profiles.

A burgeoning area of research is the incorporation of isothiazole derivatives into advanced materials. The electronic properties of the isothiazole ring make it an attractive component for functional materials such as dyes and organic semiconductors. mdpi.com For instance, related thiazole-containing covalent organic frameworks (COFs) have been designed for applications in water harvesting and photocatalytic hydrogen evolution, suggesting potential avenues for isothiazole-based materials.

The versatility of the cyano and methyl groups on the this compound ring allows for a variety of chemical modifications, making it a key building block for more complex molecular architectures with tailored properties. bldpharm.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.